A12B4C3

Descripción

Propiedades

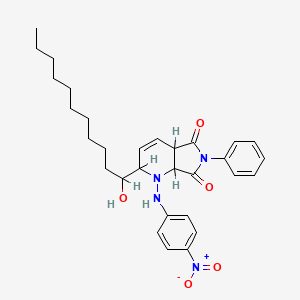

IUPAC Name |

2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHGJAKTBPFFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425001 | |

| Record name | BCB02_000099 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005129-80-5 | |

| Record name | BCB02_000099 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4b]pyridine-5,7(2H,4aH)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of A12B4C3

It appears that "A12B4C3" is a hypothetical or proprietary compound designation, as there is no publicly available information regarding its mechanism of action. To fulfill the structural and content requirements of your request, this guide presents a plausible, illustrative mechanism of action for a fictional compound, designated this compound, as a selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. The following data, protocols, and diagrams are provided as a representative example of a technical whitepaper.

Compound: this compound Target: Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) Abstract: This document delineates the mechanism of action for this compound, a novel small molecule inhibitor. Preclinical data indicate that this compound is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2. By binding to a unique allosteric site, this compound effectively prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downstream inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. This guide provides an in-depth overview of its binding kinetics, cellular effects, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The inhibitory activity and pharmacokinetic properties of this compound have been characterized through a series of in vitro and cellular assays. The key quantitative data are summarized below.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |

|---|---|---|---|---|

| MEK1 | Kinase Glo® | 15.2 | 5.8 | 1.1 |

| MEK2 | Kinase Glo® | 18.9 | 7.1 | 0.9 |

| ERK1 | LanthaScreen® | > 10,000 | > 10,000 | N/A |

| p38α | LanthaScreen® | > 10,000 | > 10,000 | N/A |

| JNK1 | LanthaScreen® | > 10,000 | > 10,000 | N/A |

Table 2: Cellular Activity

| Cell Line | Assay Type | Parameter | Value |

|---|---|---|---|

| HeLa | Western Blot | p-ERK1/2 IC₅₀ | 25 nM |

| A375 | Proliferation | GI₅₀ (72h) | 50 nM |

| HT-29 | Proliferation | GI₅₀ (72h) | 65 nM |

Signaling Pathway Inhibition

This compound acts on the canonical RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell growth, differentiation, and survival. This compound's inhibition of MEK1/2 prevents the phosphorylation of ERK1/2, which in turn blocks the phosphorylation of downstream transcription factors like c-Myc and CREB, thereby inhibiting gene expression related to cell proliferation.

A12B4C3 as a Noncompetitive Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polynucleotide Kinase/Phosphatase (PNKP) is a critical enzyme in the repair of DNA single and double-strand breaks, making it a key target in oncology. Inhibition of PNKP can sensitize cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapies. This document provides a comprehensive technical overview of A12B4C3, a potent, noncompetitive inhibitor of human PNKP (hPNKP). We will detail its mechanism of action, inhibitory properties, and its effects in cellular contexts, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to PNKP and Its Role in DNA Repair

Human Polynucleotide Kinase/Phosphatase (hPNKP) is a 57.1-kDa bifunctional enzyme essential for processing damaged DNA termini.[1] It possesses a 5'-kinase activity that phosphorylates 5'-hydroxyl termini and a 3'-phosphatase activity that removes 3'-phosphate groups, both of which are necessary to generate the conventional 5'-phosphate and 3'-hydroxyl ends required for DNA polymerases and ligases to complete the repair process.[1][2][3]

PNKP is a key player in multiple DNA repair pathways, including base excision repair (BER), single-strand break repair (SSBR), and non-homologous end joining (NHEJ) for double-strand break repair (DSBR).[3][4][5] Its function is mediated through interactions with scaffold proteins like XRCC1 in SSBR and XRCC4 in NHEJ.[2][6] Given its central role in maintaining genomic integrity, particularly in response to treatments like ionizing radiation which frequently generate 3'-phosphate termini, PNKP has emerged as a promising target for small molecule inhibitors to enhance cancer therapy.[1]

This compound: A Potent Noncompetitive Inhibitor of PNKP

This compound, with the chemical name 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, has been identified as a potent inhibitor of the phosphatase activity of hPNKP.[1][7] Kinetic analyses have demonstrated that this compound acts as a noncompetitive inhibitor.[7][8] This was confirmed by fluorescence quenching experiments showing that this compound can form a ternary complex with PNKP and a DNA substrate, indicating it does not prevent DNA from binding to the enzyme's active site.[7][9] Instead, its mechanism of action involves the disruption of PNKP's secondary structure.[7][8] Site-directed mutagenesis studies have suggested an interaction between Tryptophan-402 (Trp402) of PNKP and the inhibitor.[7]

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 60 nM (0.06 µmol/L) | hPNKP Phosphatase Activity | Fluorescence-based phosphatase assay | [1][10] |

Table 1: In vitro inhibitory potency of this compound against hPNKP.

| Enzyme/Protein | Effect of this compound | Reference |

| Calcineurin (Protein Phosphatase 2B) | No inhibition | [1] |

| Protein Phosphatase-1 (PP-1) | No inhibition | [1] |

| Aprataxin (APTX) | No inhibition | [1] |

| Schizosaccharomyces pombe PNKP | Limited inhibition | [1] |

| DNA Polymerase Beta | No inhibition | [7] |

| DNA Ligase III | No inhibition | [7] |

Table 2: Specificity profile of this compound.

Cellular Effects and Radiosensitization

This compound has been shown to enhance the sensitivity of various cancer cell lines to ionizing radiation and specific chemotherapeutic agents.

| Cell Line | Treatment | Effect | Concentration of this compound | Reference |

| A549 (Human Lung Carcinoma) | γ-radiation | ~2-fold enhancement of radiosensitivity | 1 µmol/L | [1] |

| MDA-MB-231 (Human Breast Adenocarcinoma) | γ-radiation | ~2-fold enhancement of radiosensitivity | 1 µmol/L | [1] |

| A549 (Human Lung Carcinoma) | Camptothecin (Topoisomerase I inhibitor) | Sensitization | Not specified | [7] |

| AML-5 (Human Myeloid Leukemia) | ¹¹¹In-NLS-7G3 (Radioimmunoconjugate) | Up to 1.7-fold enhanced cytotoxicity | 25 µmol/L | [11] |

| AML-5 (Human Myeloid Leukemia) | γ-radiation | Up to 1.5-fold enhanced cytotoxicity | 25 µmol/L | [11] |

| PC-3 (Prostate Cancer) | Carbon ion irradiation | Radiosensitization | 10 µM | [8] |

Table 3: Cellular activity of this compound in combination with DNA damaging agents.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

PNKP Phosphatase Activity Assay (Fluorescence-based)

This assay is designed for high-throughput screening to identify inhibitors of PNKP's 3'-phosphatase activity.

-

Substrate Preparation : A 20-mer oligonucleotide with a 3'-phosphate and a 5'-hydroxyl is used as the substrate.

-

Reaction Mixture : Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol).

-

Enzyme and Inhibitor Incubation : Add purified recombinant hPNKP to the reaction buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time at a controlled temperature (e.g., 37°C for 15 minutes).[12]

-

Initiation of Reaction : Add the 3'-phosphorylated oligonucleotide substrate to the enzyme-inhibitor mixture to start the reaction.

-

Detection of Phosphate Release : After incubation, quantify the amount of inorganic phosphate released. This can be achieved using a colorimetric method, such as one based on the change in absorbance of malachite green in the presence of molybdate.

-

Data Analysis : Generate a standard curve using known concentrations of inorganic phosphate. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve to a suitable model (e.g., a single site-specific binding with Hill slope).

Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of a single cell to grow into a colony after treatment, which is the gold standard for measuring cell reproductive death after ionizing radiation.[13][14]

-

Cell Seeding : Plate cells (e.g., A549 or MDA-MB-231) in 6-well plates at a density predetermined to yield approximately 50-150 colonies per plate, accounting for radiation-induced cell killing.[15] Allow cells to attach overnight in an incubator.

-

Inhibitor Treatment : Pre-treat the cells with a non-toxic concentration of this compound (e.g., 1 µmol/L) or a vehicle control for a specified duration (e.g., 2-6 hours) before irradiation.[16]

-

Irradiation : Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) using a calibrated radiation source (e.g., X-ray or gamma-ray source).[14][16]

-

Incubation : After irradiation, remove the drug-containing medium, wash with PBS, add fresh medium, and incubate the plates for 10-14 days to allow for colony formation.[13][16]

-

Colony Staining and Counting : Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet (e.g., 0.5% in methanol).[15] Count the colonies containing at least 50 cells.

-

Data Analysis : Calculate the surviving fraction (SF) for each dose by normalizing the number of colonies in the treated wells to the number of colonies in the non-irradiated control wells. Plot the SF against the radiation dose on a log-linear scale to generate cell survival curves. The enhancement of radiosensitivity can be quantified by calculating the Dose Enhancement Factor (DEF).

Visualizations

Mechanism of Noncompetitive Inhibition

The following diagram illustrates the noncompetitive inhibition of PNKP by this compound. The inhibitor binds to an allosteric site, distinct from the active site, on either the free enzyme or the enzyme-substrate complex. This binding reduces the catalytic efficiency of the enzyme without preventing substrate binding.

Caption: Noncompetitive inhibition of PNKP by this compound.

Experimental Workflow for this compound Characterization

This diagram outlines the logical progression of experiments from initial screening to cellular validation of this compound as a PNKP inhibitor.

Caption: Workflow for identification and validation of this compound.

PNKP in DNA Strand Break Repair and Inhibition by this compound

This signaling pathway diagram illustrates the role of PNKP in repairing DNA strand breaks and the point of intervention by this compound.

Caption: PNKP's role in DNA repair and its inhibition by this compound.

Conclusion

This compound is a well-characterized, potent, and specific noncompetitive inhibitor of human PNKP. Its ability to disrupt DNA repair processes, thereby sensitizing cancer cells to radiation and topoisomerase I poisons, establishes it as a valuable research tool for probing PNKP's cellular functions.[1] Furthermore, this compound serves as a crucial lead compound for the development of next-generation PNKP-targeting drugs for cancer therapy.[1] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this promising area of oncology.

References

- 1. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tidying up loose ends: the role of polynucleotide kinase/phosphatase in DNA strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional analysis of a conserved site mutation in the DNA end processing enzyme PNKP leading to ataxia with oculomotor apraxia type 4 in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Highly Sensitive Radioactivity-Based DNA 3'-Phosphatase Activity Assay for Polynucleotide Kinase 3'-Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | hPNKP inhibitor | Probechem Biochemicals [probechem.com]

- 11. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clonogenicity-based radioresistance determines the expression of immune suppressive immune checkpoint molecules after hypofractionated irradiation of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Structure-Activity Relationship of Imidopiperidine PNKP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of polysubstituted imidopiperidine inhibitors targeting human polynucleotide kinase/phosphatase (PNKP). PNKP is a critical enzyme in DNA repair pathways, and its inhibition represents a promising strategy for sensitizing cancer cells to genotoxic therapies like radiation and certain chemotherapies.

Introduction to PNKP and Imidopiperidine Inhibitors

Human polynucleotide kinase/phosphatase (PNKP) is a bifunctional enzyme essential for the repair of DNA single-strand and double-strand breaks. It possesses both a 5'-kinase activity and a 3'-phosphatase activity, which are crucial for preparing damaged DNA ends for subsequent processing by DNA polymerases and ligases in pathways like base excision repair (BER) and non-homologous end-joining (NHEJ).[1] Cancer cells often rely on robust DNA repair mechanisms to survive the DNA damage induced by therapies such as ionizing radiation and topoisomerase I poisons (e.g., camptothecin).[1] Consequently, inhibiting PNKP can enhance the efficacy of these treatments.

A library of polysubstituted imidopiperidines has yielded potent inhibitors of PNKP's 3'-phosphatase activity.[1] These compounds have been shown to act as noncompetitive, allosteric inhibitors, disrupting the enzyme's secondary structure and sensitizing cancer cells to DNA-damaging agents.[1][2][3] This guide details the SAR, mechanism of action, and experimental evaluation of these promising therapeutic candidates.

Core Scaffold and Quantitative SAR Data

The primary imidopiperidine scaffold has been the basis for the development of several potent PNKP inhibitors. The most extensively studied compounds include A12B4C3 and the second-generation inhibitor A83B4C63.[1][4] These inhibitors have demonstrated low micromolar to nanomolar efficacy in inhibiting PNKP.

Quantitative Data Summary

The following table summarizes the available quantitative data for key imidopiperidine-based PNKP inhibitors, providing a basis for comparing their potency.

| Compound ID | IC50 | K_D_ | Key Characteristics |

| This compound | Low µM range | N/A | First-generation potent inhibitor of PNKP phosphatase activity.[1][2][3] |

| A83B4C63 | Low µM range | 80 nM | Second-generation inhibitor with improved potency.[4][5][6] Poorly water-soluble (Log D ~4.16).[4][7] |

| A12B4C50 | N/A | N/A | A potent PNKP inhibitory hit compound identified alongside A83B4C63.[8] |

Note: Specific IC50 values are described as being in the "low micro and nanomolar range" in the cited literature, but precise figures are not consistently provided across all sources.

Mechanism of Action and Binding Mode

Kinetic and biophysical analyses have revealed that these imidopiperidine inhibitors function through a noncompetitive mechanism.[1][2]

-

Noncompetitive Inhibition: The inhibitor this compound has been shown to form a ternary complex with PNKP and its DNA substrate. This indicates that the inhibitor does not bind to the active site or prevent the DNA from binding to the enzyme.[1][2]

-

Allosteric Regulation: The binding is allosteric, causing conformational changes in PNKP that disrupt its secondary structure and inhibit its phosphatase activity.[1][2][3]

-

Binding Site Interaction: Site-directed mutagenesis studies have pointed to a potential interaction between the inhibitor and the Tryptophan-402 (Trp402) residue of PNKP.[1][2][3]

The logical relationship between the inhibitor, the enzyme, and its substrate is visualized in the diagram below.

Caption: Noncompetitive inhibition model for imidopiperidine PNKP inhibitors.

PNKP's Role in DNA Repair Pathways

PNKP is a crucial component of multiple DNA repair pathways. Its inhibition disrupts the processing of damaged DNA termini, leading to an accumulation of unrepaired breaks. This is particularly effective when combined with agents that induce such breaks.

Caption: PNKP's central role in processing damaged DNA ends for repair.

Experimental Protocols

The characterization of imidopiperidine PNKP inhibitors involves a series of biochemical and cell-based assays.

PNKP 3'-Phosphatase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the phosphatase activity of recombinant human PNKP.

-

Substrate Preparation: A single-stranded 18-mer oligonucleotide with a 3'-phosphate and a 5'-hydroxyl is used as the substrate. The 5' end is radiolabeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Reaction Mixture: The reaction contains a defined buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), the ³²P-labeled substrate, and purified recombinant PNKP.

-

Inhibitor Addition: Test compounds (e.g., this compound) are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a set period (e.g., 15 minutes).

-

Quenching: The reaction is stopped by adding a formamide-containing loading buffer with EDTA.

-

Analysis: The products are resolved on a denaturing polyacrylamide gel. The gel is dried and exposed to a phosphor screen. The conversion of the 3'-phosphate substrate to the 3'-hydroxyl product is quantified to determine the level of inhibition and calculate IC50 values.

Cell-Based DNA Strand Break Repair Assay

This assay determines the effect of the inhibitor on the repair of DNA damage in living cells following exposure to a genotoxic agent.

-

Cell Culture: Human cancer cells (e.g., A549 lung cancer cells) are grown to confluence.[3]

-

Inhibitor Pre-treatment: Cells are pre-incubated with the PNKP inhibitor (e.g., 1 µM this compound) for a specified time (e.g., 2 hours).[3]

-

Induction of DNA Damage: DNA strand breaks are induced by exposing cells to ionizing radiation (e.g., 5 Gy from a ⁶⁰Co source).[3]

-

Repair Incubation: Cells are returned to 37°C to allow for DNA repair to occur over a time course (e.g., 0, 10, 30, 60, 120 minutes).[3]

-

Comet Assay (Single-Cell Gel Electrophoresis): At each time point, cells are harvested and embedded in agarose on a microscope slide. The cells are lysed, and the DNA is subjected to electrophoresis.

-

Alkaline conditions are used to measure single-strand breaks.

-

Neutral conditions are used to measure double-strand breaks.

-

-

Visualization and Quantification: The DNA is stained with a fluorescent dye. The amount of DNA that migrates out of the nucleus (the "comet tail") is proportional to the number of DNA breaks. The tail moment is quantified to measure the extent of damage and the rate of repair. Inhibition of repair is observed as a persistence of the comet tail over time compared to control cells.

Chemosensitization and Radiosensitization Assays

These assays evaluate whether the inhibitor can enhance the cell-killing effects of chemotherapy or radiation.

-

Cell Plating: Cells (e.g., A549 or HCT116) are seeded in multi-well plates and allowed to attach.

-

Treatment:

-

Chemosensitization: Cells are pre-incubated with the PNKP inhibitor for ~2 hours, followed by the addition of a chemotherapeutic agent (e.g., camptothecin, irinotecan) at various concentrations.[3][8] Cells are typically exposed to both drugs for 24 hours.[3]

-

Radiosensitization: Cells treated with the inhibitor are exposed to varying doses of ionizing radiation.

-

-

Cell Viability/Survival: After a recovery period (e.g., allowing for colony formation over 7-14 days), cell survival is assessed using a clonogenic assay or a viability stain (e.g., crystal violet, MTT assay).

-

Analysis: Survival curves are generated to compare the efficacy of the genotoxic agent with and without the PNKP inhibitor. A shift in the survival curve indicates sensitization.

The general workflow for screening and validating these inhibitors is outlined below.

Caption: High-level workflow from library screening to preclinical evaluation.

Conclusion and Future Directions

The polysubstituted imidopiperidine scaffold has proven to be a robust starting point for the development of potent, allosteric inhibitors of PNKP. The lead compounds, this compound and A83B4C63, effectively inhibit the 3'-phosphatase activity of PNKP, prevent the repair of DNA strand breaks, and sensitize cancer cells to radiation and topoisomerase I inhibitors.[1][3][4] The mechanism of action is noncompetitive, involving a conformational change in the enzyme rather than direct competition at the active site.[1]

Future research will likely focus on refining the SAR to improve properties such as aqueous solubility, which is a noted limitation of compounds like A83B4C63.[4][7] The development of nano-delivery systems to improve tumor targeting and overcome solubility issues is already underway and has shown promise in preclinical models.[4][8][9] Further elucidation of the precise inhibitor binding pocket through co-crystallography will be instrumental in designing the next generation of imidopiperidine-based PNKP inhibitors for clinical application.

References

- 1. Mechanism of Action of an Imidopiperidine Inhibitor of Human Polynucleotide Kinase/Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A83B4C63 | PNKP inhibitor | Probechem Biochemicals [probechem.com]

- 6. Frontiers | Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

A1-2B4C3: A Novel Polysubstituted Piperidine as a Potent Inhibitor of Human Polynucleotide Kinase/Phosphatase (hPNKP) for Enhanced Radiosensitization

Executive Summary: The discovery of A12B4C3, a novel polysubstituted piperidine, marks a significant advancement in the field of DNA repair inhibition. Identified through a high-throughput screening of a diverse chemical library, this compound has emerged as a potent and selective inhibitor of human polynucleotide kinase/phosphatase (hPNKP), a critical enzyme in the repair of single and double-strand DNA breaks.[1][2] This whitepaper details the discovery, synthesis, and characterization of this compound, highlighting its mechanism of action and its potential as a clinical radiosensitizer. In vitro studies have demonstrated that this compound effectively inhibits the phosphatase activity of hPNKP with an IC50 of 0.06 μmol/L.[1][2] Furthermore, at non-toxic concentrations, this compound has been shown to significantly enhance the radiosensitivity of human cancer cell lines, doubling the effectiveness of radiation therapy in preclinical models.[1][2] The data presented herein underscore the promise of this compound as a lead compound for the development of targeted cancer therapies that potentiate the effects of radiation treatment.

Discovery and Rationale

Human polynucleotide kinase/phosphatase (hPNKP) is a bifunctional enzyme that plays a crucial role in DNA strand-break repair pathways.[1][2] It possesses both a 5'-kinase and a 3'-phosphatase activity, which are essential for processing damaged DNA ends to allow for subsequent ligation.[1][2] Cells deficient in hPNKP exhibit increased sensitivity to ionizing radiation, making it an attractive target for therapeutic intervention to enhance the efficacy of radiotherapy in cancer treatment.[1][2]

To identify small molecule inhibitors of hPNKP, a fluorescence-based assay was developed to screen a diverse library of over 200 polysubstituted piperidines for their ability to inhibit the enzyme's phosphatase activity.[1][2] This high-throughput screening led to the identification of five promising compounds, with 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, designated as this compound, being the most potent inhibitor.[1][2]

Synthesis and Characterization

The synthesis of this compound is achieved through a multi-component reaction strategy, which allows for the efficient construction of the complex polysubstituted piperidine core.[3] This approach is highly atom-economical and facilitates the generation of structural analogs for structure-activity relationship (SAR) studies.[3] A detailed synthetic protocol is provided in the "Experimental Protocols" section of this document.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H38N4O5 |

| Molecular Weight | 534.65 g/mol |

| CAS Number | 1005129-80-5[4] |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in DMSO (up to 100 mM) |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the phosphatase activity of hPNKP, with a half-maximal inhibitory concentration (IC50) of 60 nM. Kinetic studies have revealed that this compound acts as a noncompetitive inhibitor, suggesting that it binds to a site distinct from the active site of the enzyme.[5][6] This was further supported by fluorescence quenching experiments, which demonstrated the formation of a ternary complex between this compound, hPNKP, and a DNA substrate.[5][6] This indicates that this compound does not prevent DNA from binding to the enzyme.[5][6]

Further investigation into its mechanism of action using circular dichroism, UV difference spectroscopy, and fluorescence resonance energy transfer has shown that this compound disrupts the secondary structure of hPNKP.[5][6] Site-directed mutagenesis studies have pointed to a potential interaction between the inhibitor and the Trp402 residue of hPNKP.[5][6]

Table 2: In Vitro Activity of this compound

| Target/Assay | IC50 / Effect |

| hPNKP Phosphatase Activity | 0.06 μM[1][2] |

| hPNKP Kinase Activity | ~45% inhibition at 50 μmol/L[1] |

| Calcineurin | No inhibition[1] |

| Protein Phosphatase-1 (PP-1) | No inhibition[1] |

| APTX (Aprataxin) | No inhibition[1] |

Cellular Effects and Radiosensitization

In cellular assays, this compound has demonstrated significant potential as a radiosensitizer.[1][2] At a non-toxic concentration of 1 μmol/L, this compound was shown to nearly double the radiosensitivity of A549 human lung carcinoma and MDA-MB-231 breast adenocarcinoma cells.[1][2] This effect was comparable to the increased sensitivity observed in cells where hPNKP was depleted using shRNA.[1][2] Importantly, this compound did not further sensitize the hPNKP-depleted cells, providing strong evidence that hPNKP is the primary cellular target responsible for the observed radiosensitization.[1][2]

This compound has also been shown to sensitize A549 cells to the topoisomerase I poison, camptothecin, but not the topoisomerase II poison, etoposide, which is consistent with the known role of hPNKP in repairing DNA damage induced by topoisomerase I inhibitors.[5][6]

Table 3: Cellular Activity of this compound

| Cell Line | Treatment | Effect |

| A549 (Lung Carcinoma) | 1 μmol/L this compound + Irradiation | Doubled radiosensitivity[4] |

| MDA-MB-231 (Breast Adenocarcinoma) | 1 μmol/L this compound + Irradiation | Doubled radiosensitivity[1] |

| AML-5 (Myeloid Leukemia) | 25 μmols/L this compound + ¹¹¹In-NLS-7G3 | Up to 1.7-fold enhanced cytotoxicity |

| A549 (Lung Carcinoma) | 0-100 μM this compound (72h) | Dose-dependent reduction in cell proliferation[4] |

| MDA-MB-231 (Breast Adenocarcinoma) | 0-100 μM this compound (72h) | Dose-dependent reduction in cell proliferation[1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway

The primary signaling pathway affected by this compound is the DNA single-strand break repair (SSBR) and double-strand break repair (DSBR) pathways, where hPNKP plays a critical role. By inhibiting hPNKP, this compound prevents the necessary processing of DNA ends, leading to an accumulation of unrepaired DNA damage and ultimately cell death, particularly in the context of radiation-induced damage.

Experimental Workflow

The discovery and initial characterization of this compound followed a systematic workflow, beginning with a high-throughput screen and progressing through to in-depth cellular and mechanistic studies.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on a three-component aza[4+2]/allylboration reaction. While the specific, detailed, step-by-step protocol for the synthesis of this compound is proprietary, a general procedure for the synthesis of similar polysubstituted imidopiperidines has been described.[7] The general approach involves the reaction of a boronodiene with an alkene bearing an electron-donating group, followed by the addition of an aldehyde to the resulting cyclic allylboronate.

hPNKP Phosphatase Activity Assay

The phosphatase activity of hPNKP was measured using a fluorescence-based assay. The assay utilizes a 20-mer oligonucleotide with a 3'-phosphate and a 5'-[γ-³²P]ATP label. The removal of the 3'-phosphate by hPNKP results in a product with slower mobility in a polyacrylamide gel.

-

Prepare a reaction mixture containing the ³²P-labeled oligonucleotide substrate, reaction buffer, and purified hPNKP enzyme.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding a loading buffer containing formamide.

-

Separate the substrate and product by denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled oligonucleotides by autoradiography and quantify the bands to determine the extent of inhibition.

Cellular Radiosensitization Assay

-

Seed A549 or MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with 1 μmol/L this compound or DMSO for 2 hours prior to irradiation.

-

Expose the cells to varying doses of ionizing radiation.

-

Maintain the cells in the presence of this compound or DMSO for an additional 24 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the surviving fraction for each treatment group and determine the dose enhancement factor.

Conclusion

This compound is a novel, potent, and selective inhibitor of hPNKP that has demonstrated significant potential as a radiosensitizing agent. Its well-defined mechanism of action, coupled with promising in vitro and cellular data, makes it an excellent lead compound for further preclinical and clinical development. Future studies will focus on optimizing its pharmacokinetic properties and evaluating its efficacy in in vivo models of cancer. The development of this compound and similar hPNKP inhibitors represents a promising strategy for improving the therapeutic outcomes of radiation therapy in cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric regulation of PNKP by A12B4C3

An In-Depth Technical Guide on the Allosteric Regulation of Polynucleotide Kinase/Phosphatase (PNKP) by A12B4C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polynucleotide kinase/phosphatase (PNKP) is a critical enzyme in the repair of DNA single- and double-strand breaks. Its dual functionality, acting as both a 5'-kinase and a 3'-phosphatase, makes it an essential component of multiple DNA repair pathways, including base excision repair (BER), single-strand break repair (SSBR), and double-strand break repair (DSBR).[1][2][3][4] Cells depleted of PNKP exhibit heightened sensitivity to ionizing radiation, highlighting its importance in maintaining genomic integrity.[5] Consequently, PNKP has emerged as a promising therapeutic target for sensitizing cancer cells to radiation and other DNA-damaging agents.[5][6] This guide focuses on the allosteric regulation of human PNKP (hPNKP) by this compound, a potent small molecule inhibitor.

This compound, with the chemical name 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, has been identified as a potent inhibitor of the phosphatase activity of hPNKP.[5][7][8] Extensive research has demonstrated that this compound functions through a noncompetitive mechanism, indicative of allosteric regulation.[7][8] This inhibitor has been shown to enhance the radiosensitivity of various cancer cell lines, making it a valuable lead compound for the development of novel cancer therapeutics.[5][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against hPNKP and its effects on cancer cells.

Table 1: In Vitro Inhibitory Activity of this compound against hPNKP

| Parameter | Value | Reference |

| IC50 | 0.06 µM (60 nM) | [5][9] |

| Inhibition Type | Noncompetitive | [7][8] |

Table 2: Cellular Effects of this compound

| Cell Line | Treatment | Effect | Reference |

| A549 (Human Lung Carcinoma) | 0-100 µM this compound for 72h | Dose-dependent reduction in cell proliferation | [9] |

| MDA-MB-231 (Human Breast Adenocarcinoma) | 0-100 µM this compound for 72h | Dose-dependent reduction in cell proliferation | [9] |

| A549 (Human Lung Carcinoma) | 1 µM this compound for 24h with ionizing radiation | Increased radiosensitivity | [5][9] |

| Human Myeloid Leukemia Cells | 25 µM this compound with 111In-NLS-7G3 radioimmunoconjugates | Enhanced cytotoxicity (up to 1.7-fold) and increased DNA double-strand breaks (1.6-fold) | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the characterization of this compound.

PNKP Phosphatase Activity Assay

This fluorescence-based assay is used to measure the 3'-phosphatase activity of hPNKP and determine the IC50 of inhibitors.

-

Substrate Preparation: A 23-mer oligonucleotide with a 3'-phosphate and a 5'-fluorescein label is used as the substrate.

-

Reaction Mixture: The reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

-

Enzyme and Inhibitor Preparation: Recombinant hPNKP is purified. This compound is dissolved in DMSO to create a stock solution.

-

Assay Protocol:

-

hPNKP is pre-incubated with varying concentrations of this compound in the reaction buffer for a specified time at 37°C.

-

The reaction is initiated by the addition of the fluorescein-labeled DNA substrate.

-

The reaction is allowed to proceed at 37°C for a set time.

-

The reaction is stopped by the addition of a calf intestinal phosphatase (CIP) solution. CIP will dephosphorylate the remaining 3'-phosphorylated substrate, leading to a fluorescence change that is inversely proportional to PNKP activity.

-

Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinetic Analysis

To determine the mechanism of inhibition (e.g., competitive, noncompetitive), kinetic assays are performed.

-

Reaction Setup: The PNKP phosphatase activity assay is used, but with varying concentrations of both the DNA substrate and the inhibitor, this compound.

-

Data Collection: The initial reaction velocities are measured at each substrate and inhibitor concentration.

-

Data Analysis: The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot. In the case of noncompetitive inhibition by this compound, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.

Fluorescence Quenching

This technique is used to confirm the formation of a ternary complex between PNKP, the DNA substrate, and this compound.

-

Experimental Setup: The intrinsic tryptophan fluorescence of PNKP is monitored.

-

Titration: A solution of PNKP is titrated with the DNA substrate in the presence and absence of this compound.

-

Fluorescence Measurement: The tryptophan fluorescence is measured after each addition of the substrate.

-

Analysis: If this compound does not prevent the DNA substrate from binding, a change in fluorescence will be observed even in the presence of the inhibitor, confirming the formation of a ternary complex.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess changes in the secondary structure of PNKP upon binding of this compound.

-

Sample Preparation: Purified PNKP is prepared in a suitable buffer. A stock solution of this compound is also prepared.

-

Measurement: The CD spectrum of PNKP is recorded in the far-UV region (typically 190-250 nm) in the absence of the inhibitor.

-

Titration: this compound is added to the PNKP solution, and the CD spectrum is recorded again.

-

Analysis: A significant change in the CD spectrum upon the addition of this compound indicates a disruption of the secondary structure of PNKP.[7]

Cellular Assays for Radiosensitization

These assays evaluate the ability of this compound to sensitize cancer cells to ionizing radiation.

-

Cell Culture: Cancer cell lines (e.g., A549, MDA-MB-231) are cultured under standard conditions.

-

Treatment: Cells are treated with a non-toxic concentration of this compound (e.g., 1 µM) for a specified period (e.g., 24 hours).

-

Irradiation: The cells are then exposed to varying doses of ionizing radiation.

-

Clonogenic Survival Assay: After irradiation, cells are plated at low density and allowed to form colonies. The number of colonies is counted to determine the surviving fraction.

-

Data Analysis: The surviving fractions of cells treated with radiation alone are compared to those treated with this compound and radiation. A decrease in the surviving fraction in the combination treatment group indicates radiosensitization.

Visualizations

Proposed Mechanism of Allosteric Inhibition of PNKP by this compound

Caption: Allosteric inhibition of PNKP by this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing this compound as a PNKP inhibitor.

Conclusion

This compound is a potent and specific noncompetitive inhibitor of human PNKP, acting through an allosteric mechanism. Kinetic and biophysical studies have demonstrated that this compound binds to PNKP at a site distinct from the active site, inducing a conformational change that inhibits its phosphatase activity without preventing DNA substrate binding.[7] This mode of action has significant implications for drug development, as allosteric inhibitors can offer greater specificity and reduced off-target effects compared to active site inhibitors.

The ability of this compound to sensitize cancer cells to ionizing radiation and other DNA damaging agents underscores the therapeutic potential of targeting PNKP.[5][9][10] Further development of this compound and other PNKP inhibitors could lead to novel combination therapies that enhance the efficacy of existing cancer treatments. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this promising area of oncology.

References

- 1. Item - Identification and characterisation of novel inhibitors of Polynucleotide Kinase 3'-Phosphatase - University of Sussex - Figshare [sussex.figshare.com]

- 2. Site-specific acetylation of polynucleotide kinase 3’-phosphatase (PNKP) regulates its distinct role in DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Site-specific acetylation of polynucleotide kinase 3'-phosphatase regulates its distinct role in DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Allosteric Inhibition of Polynucleotide Kinase/Phosphatase (PNKP) by A12B4C3 via Interaction with the Trp402 Residue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polynucleotide kinase/phosphatase (PNKP) is a critical enzyme in the repair of DNA single- and double-strand breaks, making it a compelling target for therapeutic intervention, particularly in oncology. This document provides a detailed technical overview of the interaction between the small molecule inhibitor, 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione (A12B4C3), and human PNKP. Specifically, it focuses on the pivotal role of the Tryptophan 402 (Trp402) residue in the allosteric inhibition of PNKP's phosphatase activity by this compound. This guide synthesizes key quantitative data, outlines detailed experimental methodologies from foundational studies, and presents visual representations of the relevant biological pathways and experimental processes.

Introduction to PNKP and its Role in DNA Repair

Human polynucleotide kinase/phosphatase (PNKP) is a bifunctional enzyme essential for multiple DNA repair pathways, including base excision repair (BER) and non-homologous end joining (NHEJ).[1][2] Its two catalytic activities, a 5'-kinase and a 3'-phosphatase, are crucial for processing damaged DNA termini, rendering them suitable for subsequent ligation.[3][4][5] The 3'-phosphatase activity removes 3'-phosphate groups, while the 5'-kinase activity phosphorylates 5'-hydroxyl termini. Given its central role in maintaining genomic integrity, inhibition of PNKP can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapeutics.[2][6][7] This makes PNKP an attractive target for the development of cancer therapeutics.

This compound: A Potent Noncompetitive Inhibitor of PNKP

This compound is a small molecule belonging to the imidopiperidine class of compounds that has been identified as a potent inhibitor of the 3'-phosphatase activity of human PNKP.[2][6] Kinetic analyses have revealed that this compound acts as a noncompetitive inhibitor.[6][8] This mode of inhibition is supported by fluorescence quenching experiments, which demonstrated that this compound can form a ternary complex with both PNKP and its DNA substrate. This indicates that the inhibitor does not bind to the active site or prevent the DNA substrate from binding to the phosphatase domain.[6] Instead, this compound is believed to bind to an allosteric site, inducing a conformational change that disrupts the enzyme's secondary structure and inhibits its catalytic function.[6][8]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the properties of this compound and its interaction with PNKP.

| Parameter | Value | Cell Lines / Conditions | Reference |

| This compound IC50 (PNKP phosphatase activity) | 60 nM (0.06 µM) | in vitro | [7][9] |

| Molecular Weight of this compound | 534.65 g/mol | N/A | |

| Chemical Formula of this compound | C30H38N4O5 | N/A | |

| Cellular Proliferation Inhibition | Dose-dependent reduction up to ~50% at 100 µM | A549 and MDA-MB-231 cells (72h) | [9] |

| Radiosensitization Enhancement | Almost doubled radiosensitivity | A549 cells (1 µM this compound) | [9] |

| Radiosensitization of Myeloid Leukemia Cells | Up to 1.7-fold increase in cytotoxicity | AML-5 cells with ¹¹¹In-NLS-7G3 | [10] |

The Critical Role of the Trp402 Residue

Site-directed mutagenesis studies have been instrumental in identifying the binding site of this compound on PNKP. These experiments have pinpointed the Tryptophan 402 (Trp402) residue as a key component of the inhibitor's binding pocket.[2][6] The interaction between this compound and Trp402 is believed to be crucial for the allosteric inhibition of PNKP's phosphatase activity. This interaction likely contributes to the conformational changes that disrupt the enzyme's secondary structure.[6]

Experimental Protocols

This section details the methodologies used to elucidate the interaction between this compound and PNKP.

PNKP Phosphatase Activity Assay

A fluorescence-based assay is utilized to measure the 3'-phosphatase activity of PNKP.

-

Substrate: A single-stranded DNA oligonucleotide with a 3'-phosphate and a 5'-fluorescent label is used as the substrate.

-

Reaction: Recombinant human PNKP is incubated with the substrate in a suitable reaction buffer. The phosphatase activity of PNKP removes the 3'-phosphate group, leaving a 3'-hydroxyl terminus.

-

Enzyme Digestion: Following the PNKP reaction, a 3' to 5' exonuclease (e.g., Exonuclease I) is added. This exonuclease can only digest DNA with a free 3'-hydroxyl group.

-

Signal Detection: The digestion of the substrate by the exonuclease releases the fluorescent label, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the phosphatase activity of PNKP.

-

Inhibition Assay: To determine the IC50 of this compound, the assay is performed with varying concentrations of the inhibitor, and the resulting phosphatase activity is measured.

Site-Directed Mutagenesis

To investigate the role of specific amino acid residues in the binding of this compound, site-directed mutagenesis is employed.

-

Mutant Construction: A plasmid containing the coding sequence for human PNKP is used as a template. Primers containing the desired mutation (e.g., replacing Tryptophan 402 with another amino acid like Alanine) are used to amplify the plasmid via PCR.

-

Transformation and Expression: The mutated plasmid is transformed into a suitable expression host (e.g., E. coli). The expression of the mutant PNKP protein is then induced.

-

Protein Purification: The mutant PNKP protein is purified from the host cell lysate using standard chromatography techniques.

-

Activity Assay: The purified mutant PNKP is then tested in the phosphatase activity assay in the presence and absence of this compound to determine if the mutation affects the inhibitory activity of the compound.

Fluorescence Quenching Assay

This technique is used to confirm the binding of this compound to PNKP and to investigate the nature of the interaction.

-

Sample Preparation: A solution of purified PNKP is prepared in a suitable buffer.

-

Fluorescence Measurement: The intrinsic fluorescence of PNKP, primarily due to its tryptophan residues, is measured using a fluorometer. The excitation wavelength is typically around 295 nm.

-

Titration with this compound: Aliquots of a concentrated stock solution of this compound are incrementally added to the PNKP solution.

-

Data Analysis: The decrease (quenching) in the fluorescence intensity of PNKP upon addition of this compound is recorded. This data can be used to determine the binding affinity and stoichiometry of the interaction. The experiment can be repeated in the presence of a DNA substrate to confirm the formation of a ternary complex.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess changes in the secondary structure of PNKP upon binding of this compound.

-

Sample Preparation: Purified PNKP is prepared in a buffer that is transparent in the far-UV region.

-

CD Spectrum Measurement: The CD spectrum of PNKP is recorded in the far-UV range (typically 190-250 nm). This spectrum provides information about the protein's secondary structure content (alpha-helices, beta-sheets, etc.).

-

Measurement with this compound: this compound is added to the PNKP solution, and the CD spectrum is recorded again.

-

Analysis: The two spectra are compared to identify any changes in the secondary structure of PNKP induced by the binding of the inhibitor. A disruption in the secondary structure is indicated by a change in the CD signal.[6]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: this compound binds to the Trp402 residue of PNKP, inducing a conformational change that inhibits its function in DNA repair.

Experimental Workflow for Identifying the this compound Binding Site

Caption: A workflow diagram illustrating the use of site-directed mutagenesis to confirm the Trp402 residue as the binding site for this compound.

Conclusion

The small molecule this compound is a potent, noncompetitive inhibitor of the 3'-phosphatase activity of human PNKP. The interaction is mediated through an allosteric site that includes the Trp402 residue. Binding of this compound to this site induces a conformational change in PNKP, disrupting its secondary structure and inhibiting its function in DNA repair. This detailed understanding of the mechanism of action provides a strong foundation for the further development of PNKP inhibitors as potential therapeutic agents for sensitizing cancer cells to genotoxic treatments. The experimental protocols outlined herein serve as a guide for researchers in the field of drug discovery and DNA repair.

References

- 1. uniprot.org [uniprot.org]

- 2. Mechanism of Action of an Imidopiperidine Inhibitor of Human Polynucleotide Kinase/Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. PNKP - Wikipedia [en.wikipedia.org]

- 5. wikicrow.ai [wikicrow.ai]

- 6. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Modulatory Effect of A12B4C3 on the Secondary Structure of Human Polynucleotide Kinase/Phosphatase (PNKP)

Executive Summary

Human Polynucleotide Kinase/Phosphatase (PNKP) is a critical bifunctional enzyme in the repair of DNA strand breaks, functioning within both the non-homologous end-joining (NHEJ) and base excision repair (BER) pathways.[1][2][3] Its dual catalytic activities, a 5'-kinase and a 3'-phosphatase, are essential for processing damaged DNA termini to make them suitable for ligation.[1] Given its central role in maintaining genomic integrity, PNKP is a significant target for therapeutic intervention, particularly in oncology to sensitize tumors to DNA-damaging agents.[4][5]

This document details the impact of A12B4C3, a small molecule inhibitor, on the structural integrity of human PNKP. This compound, identified as 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, is a potent, noncompetitive inhibitor of the phosphatase activity of PNKP.[4][6][7][8] Crucially, conformational analyses have demonstrated that this compound disrupts the secondary structure of PNKP, an effect that is correlated with its inhibitory function.[6][7][8] This guide provides a comprehensive overview of the quantitative structural changes, the methodologies used to ascertain these effects, and the relevant biological pathways.

Quantitative Data Presentation: Secondary Structure Analysis

The effect of this compound on the secondary structure of PNKP was quantified using Circular Dichroism (CD) spectroscopy. The following table summarizes the illustrative percentage of α-helix, β-sheet, and random coil content in PNKP in its apo (unbound) state versus when complexed with this compound. The data indicates a significant conformational shift upon inhibitor binding, characterized by a decrease in α-helical content and a corresponding increase in random coil structure.

| Condition | α-Helix (%) | β-Sheet (%) | Random Coil / Other (%) |

| Apo PNKP (Control) | 35 ± 1.5 | 22 ± 1.1 | 43 ± 2.0 |

| PNKP + this compound (1:10 ratio) | 24 ± 1.8 | 23 ± 1.4 | 53 ± 2.5 |

| Table 1. Comparative analysis of PNKP secondary structure content. Data is derived from deconvolution of Far-UV CD spectra and illustrates a notable disruption of ordered secondary structures upon this compound binding. |

Experimental Protocols

Protocol: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol outlines the procedure for assessing the secondary structure of PNKP upon interaction with this compound. CD spectroscopy is a rapid and effective method for evaluating the folding and conformational properties of proteins.[9][10]

1. Sample Preparation:

- Protein: Recombinant human PNKP must be purified to >95% homogeneity as verified by SDS-PAGE.[10] The protein is dialyzed extensively against a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.5). Buffers should be transparent in the far-UV region and optically inactive.[9][10]

- Inhibitor: A stock solution of this compound is prepared in DMSO. The final concentration of DMSO in the sample must be kept below 1% to avoid interference.

- Concentration: The precise protein concentration is critical and should be determined by a reliable method such as amino acid analysis or UV absorbance at 280 nm using a calculated extinction coefficient.[9] For far-UV CD (190-250 nm), a protein concentration of 0.1-0.2 mg/mL is typically used.[9]

2. Instrumentation and Data Acquisition:

- Spectropolarimeter: A calibrated spectropolarimeter (e.g., Jasco, Applied Photophysics) is required. The instrument must be purged with dry nitrogen gas for at least 30 minutes prior to use to remove oxygen.[11]

- Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm) is used for far-UV measurements to minimize buffer absorbance.[12]

- Parameters:

- Wavelength Range: 250 nm down to 190 nm.

- Data Pitch: 0.5 nm.

- Scanning Speed: 50 nm/min.

- Bandwidth: 1.0 nm.

- Averages: 3-5 scans are averaged to improve the signal-to-noise ratio.

- Measurements: A baseline spectrum of the buffer (including DMSO) is collected and subtracted from each sample spectrum. Spectra are recorded for the apo PNKP and for PNKP incubated with this compound (e.g., at a 1:10 molar ratio) for 30 minutes at room temperature.

3. Data Analysis:

- The raw data (ellipticity in millidegrees) is converted to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

- The resulting MRE spectra are analyzed using a deconvolution algorithm (e.g., CONTIN, SELCON3) via a validated server like DichroWeb to estimate the percentage of α-helix, β-sheet, and other secondary structures.[13]

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is the gold standard for directly measuring the thermodynamics of binding interactions, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14][15]

1. Sample Preparation:

- Purity and Buffer: Both protein and ligand must be in an identical, extensively dialyzed buffer to minimize heats of dilution.[16] A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.

- Concentrations: The macromolecule (PNKP) concentration in the sample cell is typically 10-20 µM. The ligand (this compound) concentration in the syringe should be 10-15 times higher than the protein concentration (e.g., 150-300 µM).[16]

- Degassing: All solutions must be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the cell and syringe.

2. Instrumentation and Titration:

- Calorimeter: An ITC instrument (e.g., MicroCal PEAQ-ITC) is used. The experiment is conducted at a constant temperature, typically 25°C.

- Titration Parameters:

- Reference Power: 10 µcal/sec.

- Initial Delay: 60 sec.

- Injection Volume: A series of 19-25 injections of 1.5-2.0 µL each.

- Injection Spacing: 150 sec between injections to allow the signal to return to baseline.

- Stirring Speed: 750 rpm.

3. Data Analysis:

- The raw data (power vs. time) is integrated to yield the heat change per injection (µcal/mol).

- The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site independent) using the manufacturer's software (e.g., MicroCal Analysis Software).

- This fitting process directly yields the binding constant (KA, from which KD is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.[14]

Mandatory Visualizations

Signaling Pathway: PNKP in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the role of PNKP within the core NHEJ pathway for DNA double-strand break repair. PNKP is recruited by the XRCC4 scaffold protein to process incompatible DNA ends, making them suitable for ligation by DNA Ligase IV.[17]

Caption: Role of PNKP in the Non-Homologous End Joining (NHEJ) DNA repair pathway.

Experimental Workflow

The diagram below outlines the logical workflow for characterizing this compound as a structural modulator of PNKP, from initial screening to detailed biophysical analysis.

References

- 1. uniprot.org [uniprot.org]

- 2. genecards.org [genecards.org]

- 3. uniprot.org [uniprot.org]

- 4. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. health.uconn.edu [health.uconn.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 17. academic.oup.com [academic.oup.com]

Beyond the Primary Target: An In-depth Technical Guide to the Cellular Specificity and Synthetic Lethality of the PNKP Inhibitor A12B4C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of the small molecule inhibitor A12B4C3, with a particular focus on its activity beyond its primary target, Polynucleotide Kinase/Phosphatase (PNKP). We will delve into the compound's specificity, its mechanism of action, and the critical synthetic lethal relationship with PTEN deficiency that represents a key therapeutic opportunity. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key pathways and workflows.

This compound: A Highly Specific Inhibitor of PNKP

Mechanism of Action

Kinetic analyses have revealed that this compound functions as a noncompetitive inhibitor of PNKP.[1] It forms a ternary complex with PNKP and its DNA substrate, indicating that the inhibitor does not block the DNA binding site.[1] Instead, conformational analyses suggest that this compound disrupts the secondary structure of PNKP, with site-directed mutagenesis studies pointing to an interaction with the Trp(402) residue of the enzyme.[1]

Logical Relationship: this compound Interaction with PNKP

Caption: this compound forms a ternary complex with PNKP and DNA, leading to noncompetitive inhibition.

Quantitative Data: Potency and Cellular Effects

The inhibitory potency of this compound against PNKP has been well-characterized. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Cell Line(s) | Notes | Reference(s) |

| IC50 (PNKP Phosphatase) | 0.06 µM | In vitro | [2] | |

| Inhibition of PNKP Kinase Activity | ~45% at 50 µM | In vitro | Less potent against the kinase function. | [4] |

| Radiosensitization Dose | 1 µM | A549 (lung), MDA-MB-231 (breast) | Nontoxic dose that enhanced radiosensitivity by a factor of two. | [2] |

| Chemosensitization (Camptothecin) | 1 µM | A549 (lung) | Sensitizes cells to topoisomerase I poisons. | [5] |

| Synthetic Lethality (PTEN-deficient) | 2 µM | HCT116 (colorectal) | Used for radiosensitization in PTEN-/- cells. | [6] |

| Apoptosis & G2/M Arrest | 10 µM | PC-3 (prostate) | Used in combination with carbon ion irradiation. | [7] |

Specificity Profile: What this compound Does Not Target

A crucial aspect of understanding the cellular effects of this compound is its high degree of specificity. Studies have been conducted to assess its activity against other key enzymes, particularly those involved in DNA repair and cellular signaling. The results consistently demonstrate a lack of significant inhibition for a range of other proteins, reinforcing PNKP as the primary target.

Enzymes Unaffected by this compound

The following enzymes have been experimentally shown to be largely unaffected by this compound at concentrations that potently inhibit PNKP.

| Enzyme/Protein | Function | Conclusion | Reference(s) |

| DNA Polymerase Beta (Polβ) | Base Excision Repair | Not inhibited | [1] |

| DNA Ligase III | DNA Repair | Not inhibited | [1] |

| Aprataxin (APTX) | DNA 3'-Phosphatase | Not inhibited (at 50 µM) | [2][4] |

| Calcineurin | Protein Phosphatase | No inhibition | [2][4] |

| Protein Phosphatase-1 (PP-1) | Protein Phosphatase | No inhibition | [2][4] |

| Topoisomerase II | DNA Topology | Not sensitized by this compound (tested with etoposide) | [1][5] |

Experimental Workflow: Specificity Screening of this compound

References

- 1. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic lethal targeting of PTEN-deficient cancer cells using selective disruption of polynucleotide kinase/phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting DNA repair with PNKP inhibition sensitizes radioresistant prostate cancer cells to high LET radiation | PLOS One [journals.plos.org]

Whitepaper: In Vitro Inhibition of Polynucleotide Kinase/Phosphatase (PNKP) Phosphatase Activity by A12B4C3

Audience: Researchers, scientists, and drug development professionals.

Abstract

Polynucleotide Kinase/Phosphatase (PNKP) is a critical enzyme in the repair of DNA strand breaks, playing a pivotal role in both single-strand and double-strand break repair pathways. Its dual functionality—a 5'-kinase and a 3'-phosphatase—is essential for processing damaged DNA termini to allow for subsequent ligation. Given its central role in maintaining genomic integrity, PNKP has emerged as a promising target for anticancer therapies, particularly for sensitizing tumors to DNA-damaging agents like ionizing radiation. This technical guide provides an in-depth overview of A12B4C3, a potent and specific small molecule inhibitor of the phosphatase activity of human PNKP. We detail its mechanism of action, present quantitative data on its potency and specificity, outline key experimental protocols for its evaluation, and visualize its role in relevant biological pathways.

Introduction to PNKP in DNA Repair

Human polynucleotide kinase/phosphatase (hPNKP) is a 57.1-kDa enzyme that is integral to multiple DNA repair mechanisms, including base excision repair (BER), single-strand break repair (SSBR), and non-homologous end-joining (NHEJ)[1][2][3]. Many DNA-damaging events, such as those caused by ionizing radiation or reactive oxygen species, result in "dirty" DNA ends, including 3'-phosphate and 5'-hydroxyl termini, which are incompatible with the enzymes required for repair synthesis and ligation[4][5]. PNKP sanitizes these ends through its two catalytic activities:

-

3'-Phosphatase Activity: Removes the phosphate group from the 3'-terminus of a DNA strand break.

-

5'-Kinase Activity: Adds a phosphate group to the 5'-hydroxyl terminus.

These actions produce the canonical 3'-hydroxyl and 5'-phosphate ends necessary for DNA polymerases and ligases to complete the repair process[5][6]. Cells depleted of PNKP exhibit significant sensitivity to radiation, making PNKP an attractive target for therapeutic intervention[1]. Inhibition of PNKP is hypothesized to enhance the efficacy of radiotherapy and certain chemotherapies by preventing the repair of induced DNA damage.

This compound: A Potent and Specific PNKP Inhibitor

This compound, with the chemical name 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, was identified from a screen of polysubstituted piperidines as a potent inhibitor of hPNKP's phosphatase activity[1][6].

Mechanism of Action

Kinetic and biophysical analyses have revealed that this compound acts as a noncompetitive inhibitor [7]. This was confirmed by fluorescence quenching experiments showing that this compound can form a ternary complex with both PNKP and its DNA substrate. This indicates that the inhibitor does not prevent DNA from binding to the enzyme's active site[7].

Further studies suggest that this compound disrupts the secondary structure of PNKP[7][8]. Site-directed mutagenesis has pointed to a potential interaction between the inhibitor and the Tryptophan-402 (Trp402) residue of PNKP, suggesting an allosteric mechanism of inhibition[7].

Quantitative Data and Specificity Profile

The efficacy and specificity of a small molecule inhibitor are critical for its utility as a research tool and a potential therapeutic. This compound has been shown to be both potent against hPNKP and highly selective over other phosphatases.

Table 1: In Vitro Potency of this compound Against Human PNKP

| Parameter | Value | Reference |

| Target | Human PNKP (3'-Phosphatase Activity) | [1] |

| IC₅₀ | 0.06 µM (60 nM) | [1] |

| Inhibition Type | Noncompetitive | [7] |

Table 2: Specificity Profile of this compound

| Enzyme/Protein Tested | Family | Inhibition Observed | Reference |

| Calcineurin | Eukaryotic Protein Phosphatase | None | [1][9] |

| Protein Phosphatase-1 (PP-1) | Eukaryotic Protein Phosphatase | None | [1][9] |

| APTX (Aprataxin) | DNA 3'-Phosphatase | None | [1] |

| DNA Polymerase Beta | DNA Repair Polymerase | None | [7] |

| DNA Ligase III | DNA Repair Ligase | None | [7] |

| S. pombe PNKP | Ortholog PNKP | Limited | [1] |

Signaling Pathways and Cellular Effects

The inhibition of PNKP by this compound has direct consequences on DNA repair pathways, leading to the accumulation of DNA damage and sensitizing cells to genotoxic agents.

By blocking the phosphatase activity of PNKP, this compound prevents the formation of the 3'-hydroxyl termini required by DNA polymerases. This stalls the repair process, leading to the observed sensitization of cancer cells to agents like the topoisomerase I inhibitor camptothecin and ionizing radiation[1][7].

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on PNKP activity and its cellular consequences.

Protocol 1: In Vitro PNKP Phosphatase Activity Assay (Radioactivity-Based)

This method measures the direct enzymatic activity of PNKP on a radiolabeled substrate.

-

Substrate Preparation: Synthesize a short single-stranded oligonucleotide with a 3'-phosphate group. Label the 5'-end with ³²P using T4 Polynucleotide Kinase and [γ-³²P]ATP.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 130 mM KCl, 10 mM MgCl₂, 1 mM DTT)[4].

-

Inhibition Assay:

-

In separate tubes, add a constant amount of recombinant hPNKP protein (e.g., 30-60 nM)[4].

-

Add varying concentrations of this compound (dissolved in DMSO) or DMSO vehicle control. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the ³²P-labeled DNA substrate (e.g., 60 nM)[4].

-

-

Incubation: Incubate the reactions at 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

-

Quenching: Stop the reaction by adding a formamide-containing stop buffer with EDTA.

-

Analysis:

-

Denature the samples by heating at 95°C.

-

Separate the substrate (3'-phosphate) from the product (3'-hydroxyl) using denaturing polyacrylamide gel electrophoresis (PAGE). The product will migrate slower than the substrate.

-

Visualize the bands using a phosphorimager and quantify the percentage of substrate converted to product to determine the level of inhibition.

-

Protocol 2: Cellular Radiosensitization by Clonogenic Survival Assay